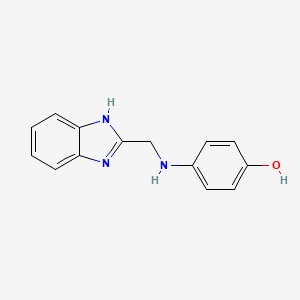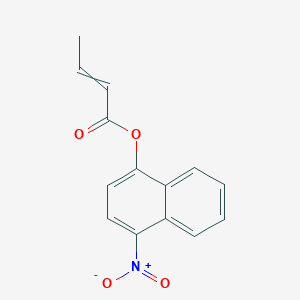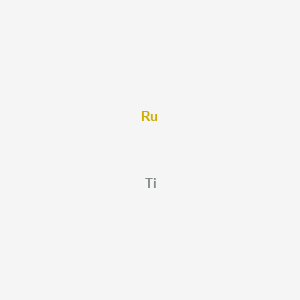
Ruthenium--titanium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium–titanium (1/1) is a compound formed by the combination of ruthenium and titanium in a 1:1 ratio. Ruthenium is a rare transition metal belonging to the platinum group, known for its catalytic properties and resistance to corrosion. Titanium, on the other hand, is a strong, lightweight metal widely used in aerospace, medical devices, and various industrial applications. The combination of these two metals results in a compound with unique properties that are valuable in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of ruthenium–titanium (1/1) can be achieved through several synthetic routes. One common method involves the deposition precipitation with urea method, where ruthenium is deposited onto titanium dioxide (TiO₂) to form ruthenium–titanium nanostructures . This method involves dissolving ruthenium chloride in a solution containing urea and titanium dioxide, followed by heating to precipitate the ruthenium onto the titanium surface.
Industrial Production Methods: In industrial settings, ruthenium–titanium (1/1) can be produced using electrochemical deposition techniques. This involves the reduction of ruthenium ions onto a titanium substrate in an electrochemical cell. The process parameters, such as current density, temperature, and electrolyte composition, are carefully controlled to achieve the desired composition and properties of the compound .
化学反应分析
Types of Reactions: Ruthenium–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, ruthenium can be oxidized to form ruthenium dioxide (RuO₂) when exposed to oxygen at elevated temperatures . Additionally, ruthenium can react with halogens to form halides, such as ruthenium(III) chloride (RuCl₃) when reacted with chlorine .
Common Reagents and Conditions: Common reagents used in reactions involving ruthenium–titanium (1/1) include oxygen, chlorine, and various reducing agents. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products. For instance, the oxidation of ruthenium to ruthenium dioxide typically occurs at high temperatures in the presence of oxygen .
Major Products Formed: The major products formed from reactions involving ruthenium–titanium (1/1) include ruthenium dioxide (RuO₂), ruthenium(III) chloride (RuCl₃), and other ruthenium halides. These products have significant applications in catalysis and other industrial processes .
科学研究应用
Ruthenium–titanium (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In chemistry, ruthenium–titanium (1/1) is used as a catalyst in various reactions, including hydrogenation, oxidation, and dehydrogenation reactions. Its catalytic properties make it valuable in the synthesis of fine chemicals and pharmaceuticals .
Biology and Medicine: Ruthenium-based compounds have shown promise in biomedical applications, including as anticancer and antimicrobial agents . The combination with titanium enhances the biocompatibility and stability of the compound, making it suitable for use in medical devices and implants .
Industry: In industrial applications, ruthenium–titanium (1/1) is used in the production of sensors, electronic devices, and as a coating material for corrosion resistance . Its unique properties make it valuable in various high-performance applications.
作用机制
The mechanism of action of ruthenium–titanium (1/1) involves its interaction with molecular targets and pathways. In catalytic applications, ruthenium acts as the active site for various reactions, facilitating the conversion of reactants to products. The presence of titanium enhances the stability and dispersion of ruthenium, improving the overall catalytic performance .
In biomedical applications, ruthenium compounds exert their effects by interacting with DNA and other cellular targets. For example, ruthenium-based chemotherapeutics can bind to DNA, inhibiting replication and transcription, leading to cell death . The combination with titanium enhances the delivery and stability of the compound in biological systems .
相似化合物的比较
- Ruthenium–iridium (1/1)
- Ruthenium–platinum (1/1)
- Ruthenium–palladium (1/1)
Each of these compounds has its own unique properties and applications, but ruthenium–titanium (1/1) stands out due to its versatility and wide range of applications in various fields .
属性
CAS 编号 |
12600-91-8 |
|---|---|
分子式 |
RuTi |
分子量 |
148.9 g/mol |
IUPAC 名称 |
ruthenium;titanium |
InChI |
InChI=1S/Ru.Ti |
InChI 键 |
DPGAAOUOSQHIJH-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


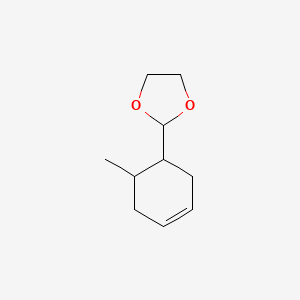

![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)
![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)
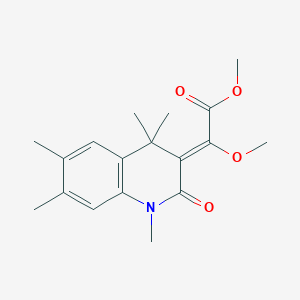


![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
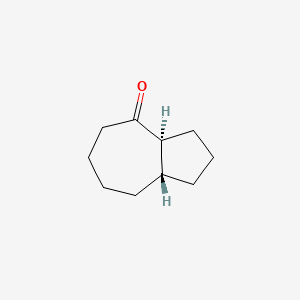
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)
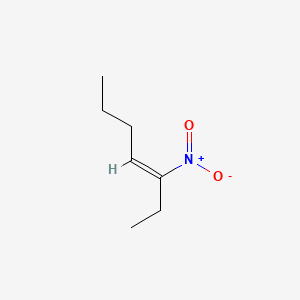
![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)
